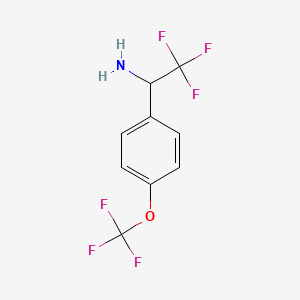

![molecular formula C13H13ClN2O2 B1426926 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline CAS No. 1484947-87-6](/img/structure/B1426926.png)

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline

Overview

Description

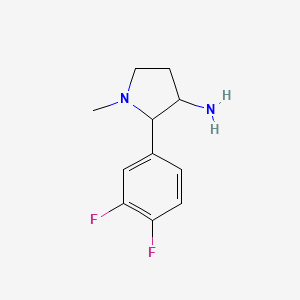

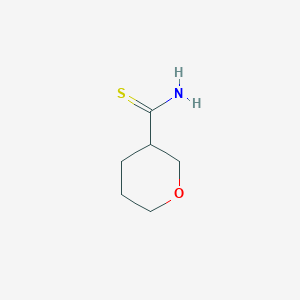

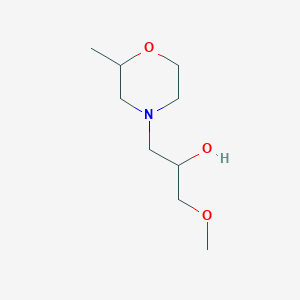

“3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is an organic compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is 1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

“3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is a powder that is stored at room temperature . Its molecular weight is 264.71 .Scientific Research Applications

1. Medicinal Chemistry - Antidepressant Synthesis

- Application : This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Methods : The synthesis involves various metal-catalyzed steps. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using these procedures .

- Results : Antidepressants synthesized using these methods have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Material Science - Photoluminescence

- Application : The compound is used in the synthesis of 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ), which exhibits photoluminescent properties .

- Methods : The synthesis of 3MSQ is achieved using a microwave-assisted synthesis method. The structural analysis of the synthesized compound is performed utilizing 1H-NMR, 13C-NMR, and FT-IR spectroscopy techniques .

- Results : The results of the synthesis and the spectral characterization are not specified in the source .

3. Organic Chemistry - Suzuki-Miyaura Cross-Coupling

- Application : This compound can be used in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry .

- Methods : The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results : The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

4. Crystallography - Crystal Structure Analysis

- Application : The compound can be used in the synthesis of various other compounds, whose crystal structures can then be analyzed .

- Methods : The synthesis of these compounds typically involves various organic reactions, and the resulting crystal structures are analyzed using X-ray crystallography .

- Results : The results of these analyses can provide valuable information about the molecular structure and bonding of the synthesized compounds .

5. Organic Synthesis - Basicity Studies

- Application : This compound can be used in studies of basicity, particularly in relation to the ortho effect in the methoxy aniline system .

- Methods : The basicity of the compound can be studied using various methods, such as titration or spectroscopic techniques .

- Results : The results of these studies can provide valuable information about the electronic properties of the compound and its reactivity in various chemical reactions .

6. Chemical Industry - Intermediate

- Application : This compound is used as an intermediate in the synthesis of various other chemicals .

- Methods : The specific methods of application depend on the particular chemical being synthesized .

- Results : The results of these syntheses can range from pharmaceuticals to materials for various industries .

properties

IUPAC Name |

3-chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQNGGYQCJFPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

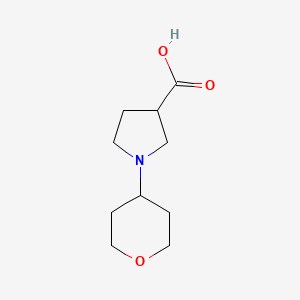

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)